Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate

mass spectrometry quality control compound identification

Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate (CAS 681840‑46‑0, molecular formula C19H20N2O5, MW 356.38 g·mol⁻¹) is a substituted β‑amino acid ester featuring a 3‑nitrophenyl side chain and a 3‑methylbenzoyl amide. The compound belongs to the 3‑amino‑3‑arylpropanoate family, a scaffold widely exploited in medicinal chemistry for peptide mimetics and as a synthetic building block [REFS‑1][REFS‑2].

Molecular Formula C19H20N2O5
Molecular Weight 356.4 g/mol
CAS No. 681840-46-0
Cat. No. B3407508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate
CAS681840-46-0
Molecular FormulaC19H20N2O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)C
InChIInChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-7-5-9-16(11-14)21(24)25)20-19(23)15-8-4-6-13(2)10-15/h4-11,17H,3,12H2,1-2H3,(H,20,23)
InChIKeyTUJGVSWVBXRNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate – Procurement‑Relevant Identity and Class Information


Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate (CAS 681840‑46‑0, molecular formula C19H20N2O5, MW 356.38 g·mol⁻¹) is a substituted β‑amino acid ester featuring a 3‑nitrophenyl side chain and a 3‑methylbenzoyl amide. The compound belongs to the 3‑amino‑3‑arylpropanoate family, a scaffold widely exploited in medicinal chemistry for peptide mimetics and as a synthetic building block [REFS‑1][REFS‑2]. Its identity is corroborated by a public GC‑MS reference spectrum (SpectraBase ID CDcz1aJjb8Q) that provides an unambiguous fingerprint for quality control and regulatory documentation [REFS‑1].

Verified GC‑MS spectral fingerprint supports identity assurance
Reducible 3‑nitro group enables late‑stage diversification to aniline derivatives
3‑Methylbenzoyl amide modulates lipophilicity for SAR exploration

Why Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate Cannot Be Replaced by a Generic 3‑Amino‑3‑arylpropanoate


In the 3‑amino‑3‑arylpropanoate class, even minor aryl‑substitution changes can dramatically shift biological activity, metabolic stability, and synthetic accessibility. The 3‑nitro group on the target compound provides a unique reducible handle for late‑stage diversification to aniline derivatives, while the 3‑methyl substituent on the benzoyl ring modulates lipophilicity and target‑binding preferences relative to unsubstituted or para‑substituted benzoyl analogs [REFS‑1][REFS‑2]. Substituting with a generic β‑amino ester that lacks these features forfeits both the analytical traceability afforded by the public MS fingerprint and the synthetic versatility required for structure‑activity relationship (SAR) exploration.

Loss of MS fingerprint
Generic 3‑amino‑3‑arylpropanoates lack a public GC‑MS spectrum, complicating identity verification and receipt control.
No reducible nitro handle
Absence of a nitro group eliminates latent aniline functionality, reducing synthetic diversification options.
No existing screening data
Common structural analogs lack HTS assay entries, requiring additional upfront biological profiling investment.

Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate – Quantitative Comparator‑Based Evidence for Procurement Decisions


Verified GC‑MS Spectral Fingerprint for Identity Assurance

The target compound possesses a publicly available, authenticated GC‑MS spectrum (SpectraBase Compound ID CDcz1aJjb8Q) that serves as a definitive reference for identity verification [REFS‑1]. In contrast, the widely used structural analog ethyl 3‑benzamido‑3‑phenylpropanoate (MW 297.14 g·mol⁻¹) does not have a corresponding MS spectrum in publicly accessible spectral libraries, creating analytical ambiguity during receipt and inventory control.

GC‑MS identity
Reported
1 public spectrum (Target) vs 0 (Comparator)
Supports identity verification and receipt control
SpectraBase Compound ID CDcz1aJjb8Q
mass spectrometry quality control compound identification

Latent Synthetic Handle via Reducible Nitro Group

The 3‑nitrophenyl moiety acts as a masked amine: under standard reduction conditions (e.g., catalytic hydrogenation or SnCl₂) it can be converted to the corresponding aniline, enabling further acylation, sulfonylation, or diazotization chemistries [REFS‑1]. The comparator ethyl 3‑benzamido‑3‑phenylpropanoate lacks a nitro group entirely, thereby eliminating this synthetic entry point.

Synthetic handle
Class‑level
1 reducible nitro group per molecule
Enables aniline diversification via reduction
Class‑level inference; reduction conditions apply
synthetic versatility nitro reduction late‑stage functionalization

Broader Biological Profiling Footprint Relative to Untested Analogs

The compound has been included in three distinct high‑throughput screening (HTS) campaigns at the Scripps Research Institute Molecular Screening Center: a GPR151 activator assay, an FBW7 activator assay, and an MITF inhibitor assay [REFS‑1]. By comparison, the simple analog ethyl 3‑benzamido‑3‑phenylpropanoate does not appear in any publicly retrievable HTS assay records. While individual assay results are not disclosed, participation in multiple disease‑relevant screens indicates a higher level of biological vetting.

HTS screen footprint
Reported
3 HTS assays (GPR151, FBW7, MITF) vs 0
Existing screening data may accelerate hit profiling
Assay results not disclosed; Scripps Research Institute
high‑throughput screening drug discovery biological profiling

Ethyl 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoate – Application Scenarios Grounded in Evidence


Analytical Reference Standard for GC‑MS Method Development

The verified GC‑MS spectrum of the target compound [REFS‑1] enables its use as a calibration standard in gas chromatographic assays, particularly when developing methods for nitro‑substituted β‑amino ester derivatives. This application is directly supported by the public spectral fingerprint that distinguishes it from non‑nitrated analogs.

Starting Material for Synthesis of 3‑Aminophenyl‑β‑Amino Acid Libraries

The latent aniline functionality created by reducing the 3‑nitro group (as described in the general methodology of U.S. Patent 6,258,956 [REFS‑1]) positions the compound as a strategic precursor for parallel synthesis of diverse β‑peptide libraries, avoiding the need to procure separate, pre‑functionalized building blocks.

Lead‑Seeking Compound in GPCR and Epigenetic Target Screens

Given its inclusion in HTS assays for GPR151 and MITF/FBW7 [REFS‑1], the compound can serve as a structurally annotated starting point for medicinal chemistry programs targeting orphan GPCRs or E3 ligase pathways, leveraging the existing biological profiling data to prioritize leads.

Application
Selection Property
Validation Focus
GC‑MS method development standard
Public verified mass spectrum
Retention time and fragmentation pattern
Synthesis of aniline‑diversified β‑amino acid libraries
Reducible 3‑nitro group
Reduction efficiency and product purity
GPCR and E3 ligase pathway screening
Existing HTS assay entries
Orthogonal target engagement confirmation
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